![molecular formula C11H19NO9 B13827034 Neuraminic-6-14c acid,N-acetyl-(9ci)](/img/structure/B13827034.png)
Neuraminic-6-14c acid,N-acetyl-(9ci)
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Overview
Description
Neuraminic-6-14c acid, N-acetyl-(9ci) is a derivative of neuraminic acid, which is a nine-carbon sugar acidSialic acids are found in many glycoproteins and glycolipids in animals and bacteria, playing crucial roles in cellular recognition, signaling, and pathogen interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neuraminic-6-14c acid, N-acetyl-(9ci) can be synthesized through enzymatic methods. One common approach involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often employs microbial fermentation techniques. Specific strains of bacteria are genetically engineered to overproduce the enzymes required for the synthesis of N-acetylneuraminic acid. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the neuraminic acid molecule.
Reduction: Reduction reactions can alter the carbonyl groups present in the compound.
Substitution: Common in modifying the acetyl group or other functional groups attached to the neuraminic acid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Virological Applications
N-acetylneuraminic acid serves as a critical receptor determinant in viral infections. Its derivatives, particularly 9-O-acetylated forms, are utilized by viruses to attach to host cells.
- Bovine Coronavirus : Research indicates that bovine coronavirus uses N-acetyl-9-O-acetylneuraminic acid as a receptor determinant for initiating infection in cultured cells. Pretreatment with neuraminidase or acetylesterase made the cells resistant to the virus, highlighting the importance of this compound in viral pathogenesis .
- Influenza Virus : The influenza C virus has been shown to utilize 9-O-acetyl-N-acetylneuraminic acid for high-affinity attachment to host cells. This interaction is crucial for the virus's ability to infect and replicate within the host .
Biotechnological Applications
N-acetylneuraminic acid is extensively studied for its potential applications in biotechnology and pharmaceuticals.
- Antiviral Drug Development : The synthesis of antiviral medications, such as zanamivir (an anti-flu drug), leverages N-acetylneuraminic acid due to its structural similarities to sialic acids. This compound's derivatives can inhibit viral neuraminidases, which are essential for viral replication .
- Sialic Acid Production : The biotechnological production of N-acetyl-D-neuraminic acid has gained attention due to its role in glycoproteins and glycolipids. These macromolecules are vital in cell signaling and immune responses, making N-acetylneuraminic acid a target for enhancing vaccine efficacy and therapeutic interventions .
Neuroscience Applications
N-acetylneuraminic acid plays a crucial role in brain function and development.
- Cognitive Function : Studies have shown that N-acetylneuraminic acid is a vital component of gangliosides in the brain, which are implicated in memory function and neuronal communication. The uptake of radiolabeled N-acetylneuraminic acid into the brains of neonatal piglets demonstrates its importance in early neural development .
- Neuronal Protection : The presence of sialic acids on neuronal surfaces may protect against pathogens and facilitate synaptic functions. Their role in modulating interactions between neurons and glial cells is an active area of research .
Case Studies
Study Title | Findings | Application |
---|---|---|
Bovine Coronavirus Interaction with N-Acetylneuraminic Acid | Demonstrated that 9-O-acetylated sialic acids are essential for viral attachment and infection | Virology |
Antiviral Efficacy of Sialidase Inhibitors | Showed that compounds derived from N-acetylneuraminic acid effectively inhibit influenza virus replication | Pharmaceutical Development |
Uptake Study in Neonatal Piglets | Found significant uptake of N-acetylneuraminic acid into brain tissue, correlating with cognitive function | Neuroscience |
Mechanism of Action
The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids on cell surfaces, influencing cellular recognition and signaling.
Comparison with Similar Compounds
Similar Compounds
N-Glycolylneuraminic acid: Another form of sialic acid found in some mammals but not in humans.
Sialic acid analogs: Various synthetic analogs designed for specific research or therapeutic purposes.
Uniqueness
Neuraminic-6-14c acid, N-acetyl-(9ci) is unique due to its labeled carbon, which makes it particularly useful in tracing and imaging studies.
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
321.23 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI Key |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
Isomeric SMILES |
CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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